N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Catalog No.
S548166
CAS No.
690206-97-4
M.F
C16H13ClFN3O2
M. Wt
333.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazoli...

CAS Number

690206-97-4

Product Name

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

IUPAC Name

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Molecular Formula

C16H13ClFN3O2

Molecular Weight

333.74 g/mol

InChI

InChI=1S/C16H13ClFN3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18/h3-8H,1-2H3,(H,19,20,21)

InChI Key

YHUIUSRCUKUUQA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC

Solubility

Soluble in DMSO, not in water

Synonyms

ZM306416; ZM 306416; ZM-306416

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC

Description

The exact mass of the compound N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is 333.06803 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive and Detailed Summary of the Application

ZM 306416 is used as an inhibitor of VEGF receptor tyrosine kinase in cancer research. It antagonizes the activity of KDR and Flt VEGF receptors, which are often overexpressed in various types of cancer . By inhibiting these receptors, ZM 306416 can potentially slow down tumor growth and metastasis.

Detailed Description of the Methods of Application or Experimental Procedures

ZM 306416 is typically dissolved in DMSO to a concentration of 10 mM and then further diluted to the desired concentration for in vitro or in vivo experiments . The exact dosage and treatment duration depend on the specific experimental design.

Thorough Summary of the Results or Outcomes Obtained

In vitro studies have shown that ZM 306416 can inhibit the kinase activity of VEGF receptors, thereby reducing the proliferation of cancer cells . .

Comprehensive and Detailed Summary of the Application

ZM 306416 has been used to study the regulation of cell cycle progression in human melanoma A375P cells . The compound, along with other BCR-ABL tyrosine kinase inhibitors, was found to significantly reduce cell proliferation and migration .

Detailed Description of the Methods of Application or Experimental Procedures

In the study, ZM 306416 was used alongside other BCR-ABL tyrosine kinase inhibitors (imatinib, nilotinib, and AT-9283) to treat human melanoma A375P cells . The effects of these inhibitors on cell growth were evaluated using cell proliferation and wound-healing assays .

Thorough Summary of the Results or Outcomes Obtained

The study found that ZM 306416, along with other inhibitors, significantly reduced cell proliferation and migration in A375P cells . In particular, nilotinib and AT-9283 impeded the G1/S transition of the cell cycle by down-regulating cell cycle-associated proteins, including cyclin E, cyclin A, and CDK2 .

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. This compound features a quinazoline core substituted with a 4-chloro-2-fluorophenyl group and two methoxy groups at the 6 and 7 positions. Quinazoline derivatives are notable for their diverse biological activities, including potential therapeutic applications in oncology and as enzyme inhibitors.

  • Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially yielding quinazoline N-oxides.
  • Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, leading to amine derivatives.
  • Substitution: The compound is capable of undergoing nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, allowing for further functionalization.

Common reagents and conditions include:

  • Oxidation with hydrogen peroxide in the presence of a catalyst.
  • Reduction with sodium borohydride in methanol or ethanol.
  • Nucleophilic substitution with amines or thiols under basic conditions.

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine has shown significant biological activity as an epidermal growth factor receptor (EGFR) inhibitor. It interacts with the ATP-binding site of EGFR tyrosine kinase, inhibiting its activity and blocking downstream signaling pathways that promote cell proliferation and survival. This mechanism suggests its potential utility in cancer treatment by disrupting tumor growth signaling.

The synthesis of N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves multi-step organic reactions:

  • Starting Materials: The synthesis begins with 4-chloroaniline and 6,7-dimethoxyquinazoline.
  • Reaction Conditions: A common method includes a palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura coupling.
  • Purification: The final product is purified through techniques like recrystallization or chromatography to ensure high yield and purity.

Industrial production may utilize continuous flow reactors to optimize reaction conditions and enhance efficiency.

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential role as an enzyme inhibitor and its interactions with biological macromolecules.
  • Medicine: Explored for anticancer properties and therapeutic applications targeting specific kinases.
  • Industry: Utilized in the development of new materials and catalysts.

Several compounds share structural similarities with N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine. Notable examples include:

Compound NameDescription
GefitinibAn EGFR tyrosine kinase inhibitor used in cancer therapy; structurally similar to quinazolines.
ErlotinibAnother EGFR inhibitor; shares structural properties with gefitinib and is used in oncology.
LapatinibA dual tyrosine kinase inhibitor targeting both EGFR and HER2; utilized in breast cancer treatment.
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amineKnown for its role as an EGFR antagonist; exhibits similar biological activity but different substituents.

Uniqueness

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is distinguished by its specific substitution pattern on the quinazoline core, which may confer unique binding properties compared to other quinazoline derivatives. This structural feature enhances its potential efficacy as a therapeutic agent in targeted cancer therapies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

333.0680325 g/mol

Monoisotopic Mass

333.0680325 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

ZM-306416

Dates

Modify: 2023-08-15
1: Antczak C, Mahida JP, Bhinder B, Calder PA, Djaballah H. A high-content biosensor-based screen identifies cell-permeable activators and inhibitors of EGFR function: implications in drug discovery. J Biomol Screen. 2012 Aug;17(7):885-99. doi: 10.1177/1087057112446174. Epub 2012 May 9. PubMed PMID: 22573732.

Explore Compound Types